GS-566500 - 1233335-78-8

GS-566500

Catalog Number: EVT-270094
CAS Number: 1233335-78-8
Molecular Formula: C13H19FN3O9P
Molecular Weight: 411.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GS-566500, also known as PSI-352707 or chemically as L-Alanine, N-((2'R)-2'-deoxy-2'-fluoro-2'-methyl-5'-uridylyl)-, is a key metabolite of the antiviral prodrug GS-9851 (Sofosbuvir). [, , , ] This compound plays a crucial role in the metabolic pathway leading to the formation of the active antiviral agent, GS-7409 (Sofosbuvir triphosphate), which targets the hepatitis C virus (HCV) NS5B RNA polymerase. [, ]

GS-9851

  • Compound Description: GS-9851, formerly known as PSI-7851, is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase. It is a prodrug that requires intracellular metabolism to reach its active form. [, , ]
  • Relevance: GS-9851 is the parent compound of GS-566500. GS-566500 is a metabolite formed during the intracellular activation pathway of GS-9851. [, ]
  • Compound Description: GS-331007, formerly known as PSI-6206, is a nucleoside metabolite formed during the intracellular activation of the HCV NS5B polymerase inhibitor GS-9851. It is considered the primary drug-related moiety found in plasma and urine after GS-9851 administration. [, ]
  • Relevance: GS-331007 is a further metabolite formed from GS-566500 in the activation pathway of GS-9851. It represents a more advanced stage in the conversion of the prodrug GS-9851 to its active triphosphate form. [, ]

PSI-7977

  • Compound Description: PSI-7977 is a diastereoisomer of PSI-7976, and together they form the compound PSI-7851 (GS-9851). PSI-7977 exhibits more potent inhibitory activity against HCV RNA replication in replicon assays compared to PSI-7976. []
  • Relevance: PSI-7977, being a component of GS-9851, shares the same metabolic pathway that leads to the formation of GS-566500. Understanding the activity differences between diastereoisomers like PSI-7977 and PSI-7976 can be valuable in optimizing drug development targeting the same pathway. []

Sofosbuvir

  • Compound Description: Sofosbuvir is an NS5B nucleotide inhibitor approved for hepatitis C treatment. It is a potent antiviral agent that acts by targeting the HCV NS5B polymerase. []
  • Relevance: While Sofosbuvir is not structurally related to GS-566500, both compounds target the same viral protein, HCV NS5B polymerase, and are used in the treatment of hepatitis C. [] Research on generic Sofosbuvir often involves comparisons with the pharmacokinetic properties and efficacy of other HCV drugs, including those metabolized to compounds like GS-566500. []

PSI-352707

  • Compound Description: PSI-352707 is an alaninyl phosphate metabolite produced during the intracellular activation of GS-9851. It is a common intermediate in the metabolism of both GS-9851 diastereoisomers (PSI-7976 and PSI-7977). []
  • Relevance: PSI-352707 is a direct precursor to GS-566500 in the metabolic activation pathway of GS-9851. []

PSI-7411

  • Compound Description: PSI-7411 is the 5'-monophosphate form of the HCV antiviral agent GS-9851. It is formed by the enzymatic removal of the amino acid moiety from the metabolite PSI-352707, a reaction catalyzed by the enzyme histidine triad nucleotide-binding protein 1 (Hint1). []
  • Relevance: PSI-7411 represents the next stage in the metabolic activation pathway of GS-9851 after the formation of GS-566500. This compound further highlights the multi-step process involved in converting the prodrug GS-9851 into its active triphosphate form. []

PSI-7410

  • Compound Description: PSI-7410 is the diphosphate metabolite formed during the intracellular activation of GS-9851. It is generated from the monophosphate metabolite, PSI-7411, by the enzyme UMP-CMP kinase. []
  • Relevance: PSI-7410 is a subsequent metabolite formed from PSI-7411, itself a product of GS-566500 metabolism, in the activation pathway of GS-9851. It is one step closer to the final active triphosphate form. []

PSI-7409

  • Compound Description: PSI-7409 is the active triphosphate metabolite of GS-9851, ultimately responsible for the drug's inhibitory activity against the HCV NS5B polymerase. It is formed from the diphosphate metabolite, PSI-7410, by the enzyme nucleoside diphosphate kinase. []
  • Relevance: PSI-7409 represents the final, active form of GS-9851, generated through a series of enzymatic steps that include the formation of GS-566500 and subsequent metabolites. Understanding the steps leading to PSI-7409 is crucial for comprehending the overall efficacy and pharmacokinetic properties of GS-9851. []
Overview

GS-566500, also known as O-Desisopropyl O-Desphenyl Sofosbuvir, is a metabolite of Sofosbuvir, which is a nucleotide analog used in the treatment of chronic hepatitis C virus infections. This compound plays a crucial role in pharmacokinetic studies and impurity profiling of Sofosbuvir formulations. GS-566500 is classified as an impurity and is significant for regulatory compliance in drug formulation and development.

Source and Classification

GS-566500 is derived from Sofosbuvir, which is marketed under various brand names for the treatment of hepatitis C. The compound has been identified through various studies and analytical methods that assess the pharmacokinetics and metabolism of Sofosbuvir. It is categorized under pharmaceutical impurities, specifically as a metabolite relevant to the safety and efficacy of Sofosbuvir-based therapies .

Synthesis Analysis

The synthesis of GS-566500 involves the metabolic conversion of Sofosbuvir within biological systems. The primary metabolic pathway includes hydrolysis and dephosphorylation processes, leading to the formation of GS-566500. Analytical methods such as high-performance liquid chromatography and mass spectrometry are employed to monitor the synthesis and quantify the metabolite during pharmacokinetic studies .

Technical Details

  1. Starting Material: The synthesis begins with Sofosbuvir.
  2. Metabolic Pathway: Involves enzymatic reactions that convert Sofosbuvir into GS-566500.
  3. Analytical Techniques: Utilization of high-performance liquid chromatography coupled with mass spectrometry for detection and quantification.
Molecular Structure Analysis

The molecular formula of GS-566500 is C13H19FN3O9P, with a molecular weight of 411.28 g/mol. The structure features a complex arrangement typical of nucleotide analogs, including fluorinated components that enhance its antiviral activity.

Structural Data

  • Molecular Formula: C13H19FN3O9P
  • Molecular Weight: 411.28 g/mol
  • CAS Number: 1233335-78-8

The structural characteristics contribute to its function as an active metabolite in antiviral therapies, allowing it to effectively inhibit viral replication mechanisms .

Chemical Reactions Analysis

GS-566500 undergoes several chemical reactions primarily related to its metabolic degradation and interaction with other compounds in biological systems. The key reactions include:

  1. Dephosphorylation: Conversion from Sofosbuvir to GS-566500.
  2. Hydrolysis: Water-mediated breakdown that contributes to its pharmacokinetic profile.
Mechanism of Action

The mechanism of action for GS-566500 revolves around its role as a metabolite of Sofosbuvir. As an active form, it participates in inhibiting the hepatitis C virus by targeting the viral polymerase enzyme responsible for RNA replication.

Process and Data

  1. Target Enzyme: Viral RNA polymerase (NS5B).
  2. Inhibition Mechanism: Competitive inhibition leading to reduced viral RNA synthesis.
  3. Pharmacokinetics: Studies indicate that GS-566500 exhibits significant bioavailability and prolonged half-life compared to its parent compound.

This mechanism highlights the importance of GS-566500 in enhancing the antiviral effects of Sofosbuvir-based regimens .

Physical and Chemical Properties Analysis

GS-566500 possesses distinct physical and chemical properties that influence its behavior in pharmaceutical applications:

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic characteristics.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Exhibits reactivity typical of phosphonate esters, particularly in hydrolysis reactions.

These properties are essential for formulating effective drug delivery systems that maximize therapeutic outcomes while minimizing adverse effects .

Applications

GS-566500 has several scientific applications primarily related to its role as a metabolite in drug development:

  1. Pharmacokinetic Studies: Used extensively in clinical trials to evaluate the absorption, distribution, metabolism, and excretion profiles of Sofosbuvir.
  2. Quality Control: Serves as a reference standard for impurity profiling in Sofosbuvir formulations.
  3. Regulatory Compliance: Important for meeting FDA guidelines during Abbreviated New Drug Application filings.

Properties

CAS Number

1233335-78-8

Product Name

GS-566500

IUPAC Name

(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid

Molecular Formula

C13H19FN3O9P

Molecular Weight

411.27

InChI

InChI=1S/C13H19FN3O9P/c1-6(10(20)21)16-27(23,24)25-5-7-9(19)13(2,14)11(26-7)17-4-3-8(18)15-12(17)22/h3-4,6-7,9,11,19H,5H2,1-2H3,(H,20,21)(H,15,18,22)(H2,16,23,24)/t6-,7+,9+,11+,13+/m0/s1

InChI Key

CODZREZPJSPBGG-TWAJDPLASA-N

SMILES

CC(C(=O)O)NP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O

Solubility

Soluble in DMSO

Synonyms

GS-566500; GS 566500; GS566500; psi-352707; psi 352707; psi352707;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.